
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one is a chemical compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,7-trihydroxyxanthene with a nonyl halide in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced to form dihydroxanthenes.
Substitution: The nonyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthenes.
Substitution: Formation of substituted xanthenes with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one involves its interaction with molecular targets through its hydroxyl groups and xanthene core. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the xanthene core can interact with various biological molecules. These interactions can modulate cellular pathways and exert biological effects such as antioxidant activity by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one: Similar structure but with a phenyl group instead of a nonyl chain.
2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one: Similar structure with an additional hydroxyl group on the phenyl ring.
9-Phenyl-2,3,7-trihydroxy-6-fluorone: Contains a fluorone group and a phenyl group.
Uniqueness
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one is unique due to its nonyl chain, which imparts distinct hydrophobic properties and potential for interactions with lipid membranes. This makes it particularly interesting for applications in biological systems and materials science.
Eigenschaften
CAS-Nummer |
74980-93-1 |
|---|---|
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2,6,7-trihydroxy-9-nonylxanthen-3-one |
InChI |
InChI=1S/C22H26O5/c1-2-3-4-5-6-7-8-9-14-15-10-17(23)19(25)12-21(15)27-22-13-20(26)18(24)11-16(14)22/h10-13,23-25H,2-9H2,1H3 |
InChI-Schlüssel |
VCKSZMIODSUZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


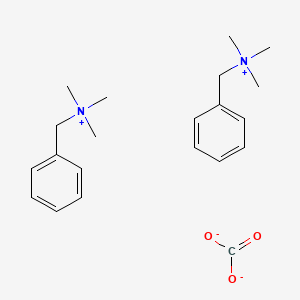

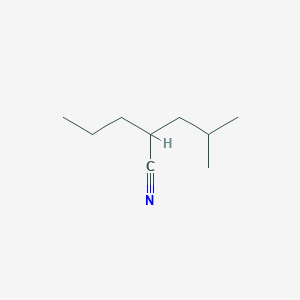

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
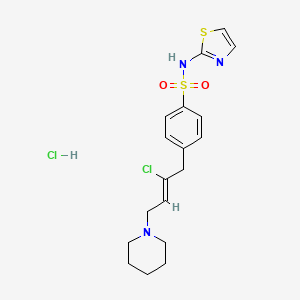
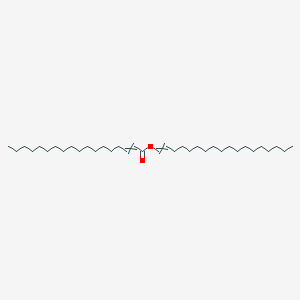
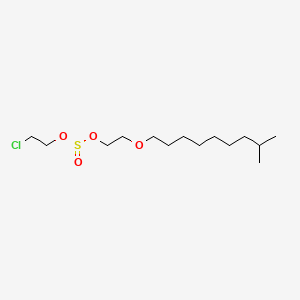
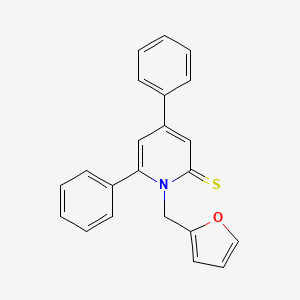

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)


![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
